molecular formula C16H13N3O2 B11812025 1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole

1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole

Cat. No.: B11812025
M. Wt: 279.29 g/mol
InChI Key: YFAWQIOGYSXGDP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopropyl group, a nitro group, and a phenyl group attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and cyclopropylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and catalysts like palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

The presence of the cyclopropyl, nitro, and phenyl groups in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

1-cyclopropyl-5-nitro-2-phenylbenzimidazole

InChI

InChI=1S/C16H13N3O2/c20-19(21)13-8-9-15-14(10-13)17-16(18(15)12-6-7-12)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2

InChI Key

YFAWQIOGYSXGDP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4

Origin of Product

United States

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